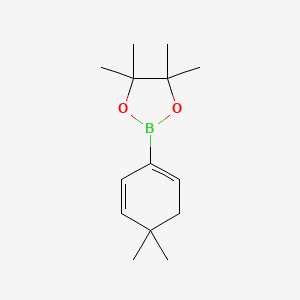![molecular formula C14H18N2O6S B1387146 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid CAS No. 951624-93-4](/img/structure/B1387146.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Übersicht
Beschreibung
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid, also known as EPNPC, is an organic compound widely used in the chemical and pharmaceutical industries. It is a versatile reagent used in the synthesis of various organic compounds, and has also been investigated for its potential in various scientific research applications.
Wirkmechanismus
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid is believed to act as an inhibitor of enzymes, specifically cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and inhibition of these enzymes can lead to an increase in the bioavailability of drugs. In addition, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been found to interact with other enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the bioavailability of drugs. In addition, it has been found to interact with other enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of neurotransmitter metabolism. Finally, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been found to have anti-inflammatory and anti-oxidative effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid in laboratory experiments has a number of advantages. It is a versatile reagent that can be used in the synthesis of various organic compounds, and it is relatively inexpensive and easy to obtain. In addition, it is a relatively safe reagent, and its interactions with enzymes can be easily monitored. However, there are also some limitations to using 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid in laboratory experiments. For example, it is highly reactive and can interact with other compounds, leading to unwanted side reactions. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for the use of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid are numerous. It has been found to have a number of biochemical and physiological effects, and it could be further investigated for its potential use in the treatment of various diseases. In addition, it could be further investigated for its potential use in drug delivery and gene expression studies. Finally, it could be further investigated for its potential use in the synthesis of other organic compounds, as well as in the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been used in various scientific research applications, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents, as well as in the synthesis of peptides and proteins. In addition, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been investigated for its potential use in enzyme inhibition, drug delivery, and gene expression studies.
Eigenschaften
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-23(21,22)11-5-6-12(13(8-11)16(19)20)15-7-3-4-10(9-15)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGHZFVLAAZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)



![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
